2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone is a fluorinated organic compound with the molecular formula C9H6F4O2. This compound is characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring, along with a methoxy group. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-2-methoxybenzaldehyde and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or acetonitrile.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes further transformation to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and fluoro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluoro groups enhance the compound’s ability to interact with these targets, often leading to increased potency and selectivity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-phenylethanone: Lacks the additional fluoro and methoxy groups, leading to different reactivity and applications.
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Similar structure but with different substitution patterns, affecting its chemical and biological properties.
3-Trifluoromethyl-α,α,α-trifluoroacetophenone: Contains additional trifluoromethyl groups, leading to distinct reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-7-5(3-2-4-6(7)10)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUYIVLIFLYQDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.